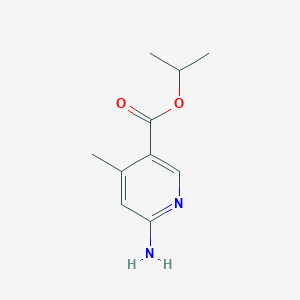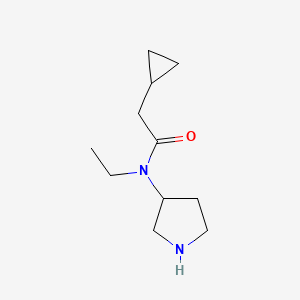
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide is a chemical compound with the molecular formula C11H20N2O and a molecular weight of 196.29 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethyl group, and a pyrrolidinyl group attached to an acetamide backbone. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves several steps. One common synthetic route includes the reaction of cyclopropylamine with ethyl bromoacetate to form an intermediate, which is then reacted with pyrrolidine to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts or reagents like sodium hydride or potassium carbonate to facilitate the reactions.
Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods may also incorporate additional purification steps, such as recrystallization or chromatography, to ensure the purity of the final product .
化学反应分析
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
作用机制
The mechanism of action of 2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
2-Cyclopropyl-N-ethyl-N-(pyrrolidin-3-yl)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-N-[(pyrrolidin-2-yl)methyl]acetamide: This compound has a similar structure but differs in the position of the pyrrolidinyl group.
Cyclopropaneacetamide, N-[2-(3-pyrrolidinyl)ethyl]: Another similar compound with variations in the substituents attached to the acetamide backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C11H20N2O |
|---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
2-cyclopropyl-N-ethyl-N-pyrrolidin-3-ylacetamide |
InChI |
InChI=1S/C11H20N2O/c1-2-13(10-5-6-12-8-10)11(14)7-9-3-4-9/h9-10,12H,2-8H2,1H3 |
InChI 键 |
BVBZWPFGAATQNX-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CCNC1)C(=O)CC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


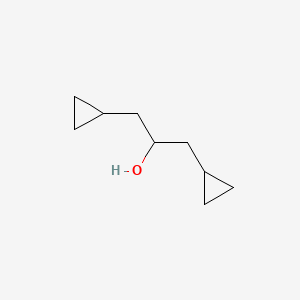
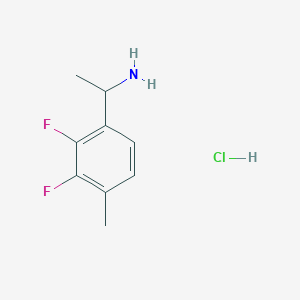

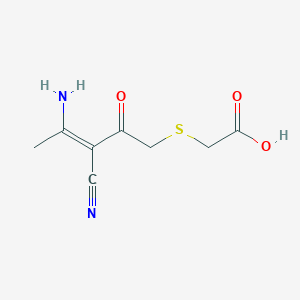
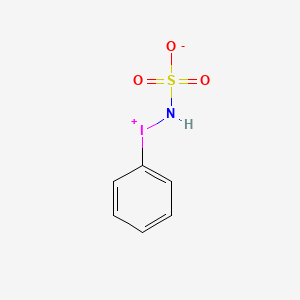
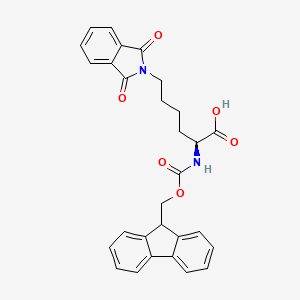
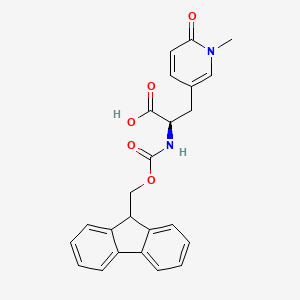

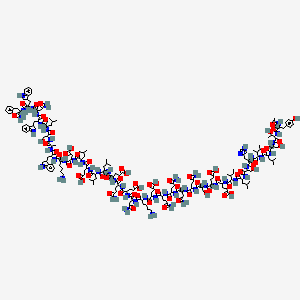

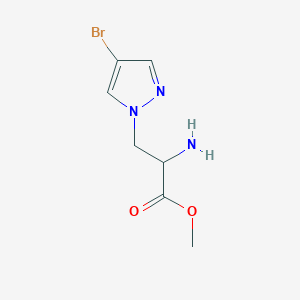
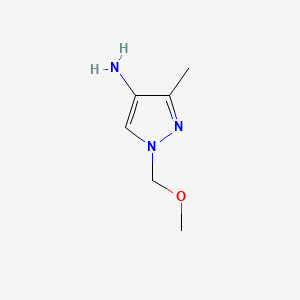
![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)
